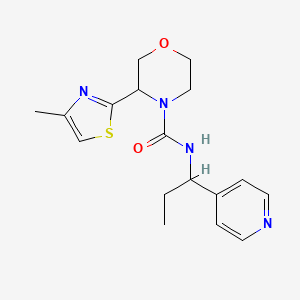
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a potent inhibitor of mitochondrial complex I, and its use has been crucial in understanding the biochemical and physiological effects of mitochondrial dysfunction.
Wirkmechanismus
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, leading to decreased ATP production and increased oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced neurotoxicity has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced mitochondrial dysfunction has been implicated in the pathogenesis of other neurodegenerative diseases, including Alzheimer's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in animal models has been crucial in understanding the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. However, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has its limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms. Additionally, the translation of findings from animal models to humans can be challenging.
Zukünftige Richtungen
Future research directions involving 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide include the development of more effective and specific inhibitors of mitochondrial complex I, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in combination with other neurotoxins to model the complex pathogenesis of Parkinson's disease, and the development of novel therapeutic interventions targeting mitochondrial dysfunction in neurodegenerative diseases.
In conclusion, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is a chemical compound that has been extensively used in scientific research to understand the mechanisms involved in Parkinson's disease and the effects of mitochondrial dysfunction in various other diseases. Its use has led to a better understanding of the biochemical and physiological effects of mitochondrial dysfunction and has the potential to lead to the development of novel therapeutic interventions.
Synthesemethoden
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-methyl-2-aminothiazole with ethyl 4-bromobutyrate, followed by reaction with 4-pyridylboronic acid and morpholine-4-carboxylic acid. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been extensively used in scientific research to induce Parkinson's disease-like symptoms in animal models. This has led to a better understanding of the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been used to study the effects of mitochondrial dysfunction in various other diseases, including Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-14(13-4-6-18-7-5-13)20-17(22)21-8-9-23-10-15(21)16-19-12(2)11-24-16/h4-7,11,14-15H,3,8-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUADTCBAHLPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)N2CCOCC2C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)

![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]hept-6-yn-1-one](/img/structure/B7633182.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)

![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea](/img/structure/B7633226.png)
![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)